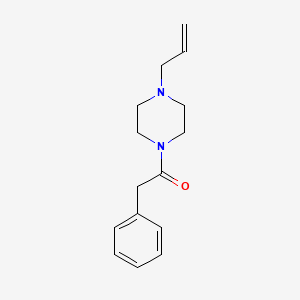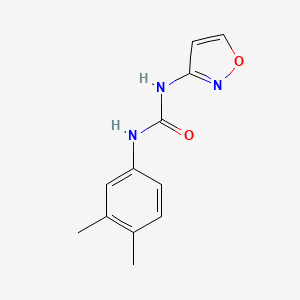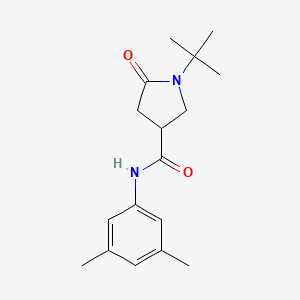
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is a piperazine derivative that has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound also binds to the D2 receptor, which is involved in the regulation of dopamine signaling and is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, and it has been suggested that this compound may be a potential treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also readily available and relatively inexpensive compared to other compounds. However, this compound has some limitations, including its potential toxicity and lack of selectivity for specific receptors. This compound has also been shown to have low oral bioavailability, which may limit its potential as a drug candidate.
Direcciones Futuras
1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine has several potential future directions, including further evaluation of its pharmacological properties and potential as a drug candidate. This compound may also be studied for its potential as a neuroprotective agent and its effects on neuroinflammation. Additionally, this compound may be evaluated for its potential as a tool compound for the study of serotonin and dopamine signaling. Further optimization of the synthesis of this compound may also be explored to increase the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(ethylsulfonyl)piperazine involves the reaction of 5-chloro-2-methylphenylamine with ethylsulfonyl chloride in the presence of piperazine. The reaction yields this compound as a white crystalline solid with a melting point of 168-170°C. The synthesis of this compound has been optimized and improved over the years, and various methods have been developed to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-3-19(17,18)16-8-6-15(7-9-16)13-10-12(14)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXNEKMTRBNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)

![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5364520.png)
![isopropyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5364528.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)